molecular formula C19H20N2O3 B10883273 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No.: B10883273
M. Wt: 324.4 g/mol
InChI Key: PIIBKPSVXIZPGI-UHFFFAOYSA-N
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Description

4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methoxy group, a pyrrolidinylcarbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrrolidinylcarbonyl Group:

    Final Assembly: The final step involves the coupling of the intermediate with 2-(1-pyrrolidinylcarbonyl)phenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br~2~) or nitric acid (HNO~3~).

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

  • 4-Methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
  • 4-Methoxy-N-(2-pyridylmethyl)benzamide
  • 4-Methoxy-N-(4-methoxyphenyl)benzamide

Comparison:

  • Structural Differences: While these compounds share the methoxybenzamide core, they differ in the substituents attached to the aromatic ring, which can significantly influence their chemical properties and biological activities.
  • Uniqueness: 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is unique due to the presence of the pyrrolidinylcarbonyl group, which imparts distinct steric and electronic properties, potentially enhancing its bioactivity and specificity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H20N2O3/c1-24-15-10-8-14(9-11-15)18(22)20-17-7-3-2-6-16(17)19(23)21-12-4-5-13-21/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22)

InChI Key

PIIBKPSVXIZPGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3

Origin of Product

United States

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